molecular formula C24H27N3O2 B11261153 4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B11261153
M. Wt: 389.5 g/mol
InChI Key: WQEPJZOKGKFRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound with a unique structure that includes a dihydropyridinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridinone core, followed by the introduction of the phenyl(piperidin-1-yl)methyl and pyridin-3-yl)methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dihydropyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl(piperidin-1-yl)methyl and pyridin-3-yl)methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE
  • 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-4-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE

Uniqueness

The uniqueness of 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyridin-3-yl)methyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[phenyl(piperidin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C24H27N3O2/c1-18-15-21(28)22(24(29)27(18)17-19-9-8-12-25-16-19)23(20-10-4-2-5-11-20)26-13-6-3-7-14-26/h2,4-5,8-12,15-16,23,28H,3,6-7,13-14,17H2,1H3

InChI Key

WQEPJZOKGKFRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.